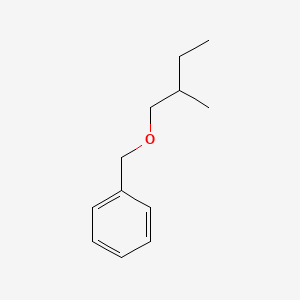2-Methylbutyl benzyl ether
CAS No.: 32793-78-5
Cat. No.: VC18948439
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32793-78-5 |
|---|---|
| Molecular Formula | C12H18O |
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 2-methylbutoxymethylbenzene |
| Standard InChI | InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
| Standard InChI Key | YOANEDOLERYMCY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)COCC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-methylbutyl benzyl ether features a benzyl group () bonded to a 2-methylbutyl group () through an ether linkage. The SMILES notation CCC(C)COCC1=CC=CC=C1 accurately represents its branched configuration . The InChIKey YOANEDOLERYMCY-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies .
The compound’s branched structure reduces symmetry, leading to distinct spectroscopic signatures. For instance, nuclear magnetic resonance (NMR) spectra would show split peaks for the methyl and methylene protons in the 2-methylbutyl chain, while the aromatic protons of the benzyl group resonate as a multiplet in the 7.0–7.5 ppm region. Infrared (IR) spectroscopy would reveal absorption bands near 1100–1250 cm for the ether (C–O–C) stretch and 3000–3100 cm for aromatic C–H stretches.
Synthesis Methods
Acid-Catalyzed Dehydration
A common synthesis route involves the acid-catalyzed dehydration of benzyl alcohol and 2-methylbutanol. Sulfuric acid or p-toluenesulfonic acid facilitates protonation of the hydroxyl oxygen, enabling nucleophilic attack by the alcohol and subsequent water elimination. For example, refluxing equimolar amounts of benzyl alcohol and 2-methylbutanol in toluene with catalytic sulfuric acid yields 2-methylbutyl benzyl ether in ~65% yield after distillation.
Williamson Ether Synthesis
The Williamson method employs a benzyl alkoxide reacting with a 2-methylbutyl halide (e.g., 2-methylbutyl bromide). Sodium hydride or potassium hydroxide deprotonates benzyl alcohol to generate the alkoxide, which displaces the halide in an mechanism. This approach offers superior regioselectivity compared to acid-catalyzed methods but requires anhydrous conditions to prevent hydrolysis of the alkyl halide .
Reagent-Mediated Benzylation
Recent advances utilize 2-benzyloxy-1-methylpyridinium triflate (1) as a benzyl transfer reagent. N-Methylation of 2-benzyloxypyridine in situ generates the active species, which reacts with 2-methylbutanol in toluene or trifluorotoluene to form the ether . This method avoids harsh acids and achieves yields exceeding 80% for sterically unhindered alcohols .
Table 1: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed | , toluene, reflux | 60–70 | Simple setup | Competing elimination |
| Williamson | , alkyl halide, THF | 70–75 | High purity | Moisture-sensitive |
| Reagent-mediated | 1, MgO, | 80–85 | Mild conditions | Cost of specialized reagents |
Chemical Reactivity
Oxidative Cleavage
Like other benzyl ethers, 2-methylbutyl benzyl ether undergoes oxidative cleavage under controlled conditions. Treatment with N-bromosuccinimide (NBS) in the presence of light initiates bromination at the benzylic position, forming mono- or dibrominated intermediates . Subsequent elimination or hydrolysis yields aldehydes or esters, respectively . For example, using 2 equivalents of NBS at room temperature produces methyl esters via dibromide hydrolysis, while 1 equivalent under reflux favors aldehyde formation through monobromide elimination .
Acidic and Basic Hydrolysis
Ether cleavage under acidic conditions (e.g., , ) generates benzyl alcohol and 2-methylbutyl iodide or sulfate. In contrast, basic conditions (e.g., , ) typically leave the ether intact, highlighting its stability as a protecting group for alcohols in multi-step syntheses.
Radical Reactions
The benzylic hydrogen’s susceptibility to abstraction by radicals enables functionalization. For instance, photoinitiated reactions with di-tert-butyl peroxide generate benzyl radicals, which can undergo coupling or addition reactions to form dimerized or functionalized products.
Physicochemical Properties
Thermal Properties
The branched 2-methylbutyl chain lowers the boiling point (estimated 240–250°C) compared to linear analogs like benzyl hexyl ether (265°C). This branching also reduces melting points, keeping the compound liquid at room temperature for easier handling in synthetic applications.
Solubility
Moderate polarity from the ether oxygen grants solubility in common organic solvents (e.g., toluene, dichloromethane) but limited miscibility with water (<0.1 g/L). Hansen solubility parameters predict compatibility with esters, ketones, and aromatic hydrocarbons .
Table 2: Comparative Physical Properties of Benzyl Ethers
| Compound | Boiling Point (°C) | Solubility in Water (g/L) | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Methylbutyl benzyl ether | 240–250 | <0.1 | 178.27 |
| Benzyl methyl ether | 200–205 | 0.5 | 136.19 |
| Benzyl ethyl ether | 215–220 | 0.3 | 150.22 |
| Benzyl hexyl ether | 265–270 | <0.1 | 206.33 |
Applications in Organic Chemistry
Solvent Use
The compound’s moderate polarity and high boiling point make it a versatile solvent for reactions requiring temperatures up to 200°C, such as Friedel-Crafts alkylations or Grignard reactions. Its stability under basic conditions surpasses that of ethyl ether, minimizing side reactions .
Protecting Group
Benzyl ethers protect hydroxyl groups during glycosylation or peptide synthesis. After serving their role, they are removed via hydrogenolysis (e.g., , Pd/C) or acidic cleavage, regenerating the alcohol without damaging acid-sensitive substrates .
Intermediate in Fine Chemicals
Pharmaceutical syntheses leverage 2-methylbutyl benzyl ether as a precursor to aldehydes or esters through oxidative cleavage . For example, dibromination followed by hydrolysis could yield methyl benzoate, a common flavoring agent .
Recent Advances and Future Directions
Recent studies explore photoactive derivatives for drug delivery systems, where the ether linkage undergoes controlled cleavage under UV light . Additionally, computational models predict improved catalytic pathways for its synthesis using immobilized enzymes or metal-organic frameworks . Future research should address gaps in toxicity profiling and expand applications in green chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume